comQ protein
Description
ComQ is a competence regulatory protein in Bacillus subtilis, essential for quorum sensing (QS) and genetic transformation. It is encoded by the comQ gene, which forms part of the comQXPA operon.
- Structural Properties: Sequence: ComQ comprises 299 amino acids (molecular weight: ~34.2 kDa) with 45 acidic and 39 basic residues, conferring a theoretical negative charge . Domains: Classified under the PFAM domain PF00348.12, ComQ is a single-domain protein with homology to isoprenyl phosphate synthetases . Membrane Association: Disputed; Kyte-Doolittle analysis predicts a transmembrane segment (residues 148–168), but experimental data show enzymatic activity in soluble form .
Functional Roles:
Properties
CAS No. |
144130-93-8 |
|---|---|
Molecular Formula |
C8H13NO2 |
Synonyms |
comQ protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
2.1.2 Isoprenyl Phosphate Synthetases
ComQ shares homology with enzymes involved in isoprenoid biosynthesis.
Key Similarities :
- Both utilize isoprenoid moieties for post-translational modifications .
2.2 Regulatory Systems
2.2.1 Two-Component Systems (e.g., ComP-ComA)
ComQ indirectly regulates the ComP-ComA pathway by generating the active ComX pheromone.
| Feature | ComQ | ComP (Histidine Kinase) |
|---|---|---|
| Role in Signaling | Produces ligand (ComX) | Sensor kinase activating ComA |
| Genetic Interaction | Required for srfA expression | Phosphorylates ComA to induce competence |
Divergence :
- ComQ is unique in its dual role as a modifier enzyme and competence regulator, unlike typical kinases .
2.2.2 DegS-DegU System
The DegS-DegU system overlaps with ComQ in regulating degradative enzymes and biofilm formation.
2.3 Genetic Diversity and Evolution
ComQ exhibits significant polymorphism across Bacillus strains due to diversifying selection:
Q & A
Q. What is the primary role of ComQ in Bacillus subtilis genetic competence regulation?
ComQ is essential for initiating genetic competence in B. subtilis. It regulates transcription of late competence operons (e.g., comG) and influences the expression of srfA, a regulatory operon required for competence. Experimental mapping of transcriptional initiation/termination sites and gene disruption studies show that ComQ acts early in the regulatory hierarchy, independent of other genes like comA, comP, or spo0A . Methodologically, transcriptional profiling (e.g., RT-qPCR) and knockout strain construction (via homologous recombination) are used to validate ComQ's role.
Q. How can bioinformatics tools predict ComQ’s physicochemical properties and structural motifs?
Tools like ProtParam analyze molecular weight (34.2 kDa for B. subtilis ComQ), instability index, and theoretical isoelectric point. TMHMM Server predicts transmembrane helices (absent in ComQ), while SignalP Server identifies signal peptides (none detected). Structural prediction via Phyre2 models ComQ’s 3D structure using templates like 3MZV (a decaprenyl diphosphate synthase), revealing 10 α-helices and catalytic pockets (FARM/SARM motifs) critical for isoprenoid biosynthesis .
Q. What experimental approaches confirm ComQ’s enzymatic activity in pheromone processing?
Co-expression of comQ and comX in E. coli produces active ComX pheromone, demonstrating ComQ’s sole responsibility for post-translational modification and secretion. Plasmid constructs (e.g., pET-22b(+)) with restriction enzymes (NdeI/BamHI) enable cloning and heterologous expression. Activity assays (e.g., HPLC or bioassays) detect processed pheromones in the extracellular medium .
Advanced Research Questions
Q. How can researchers resolve contradictions in ComQ’s membrane association and in vitro activity?
While sequence-based tools (e.g., TMHMM) suggest potential membrane-binding segments, in vitro enzymatic assays show ComQ functions without membranes. To address this, purify ComQ via affinity chromatography and test activity under varying conditions (e.g., detergents, liposomes). Structural studies (cryo-EM or X-ray crystallography) can clarify membrane interaction mechanisms .
Q. What methodologies identify ComQ’s interaction partners and regulatory networks?
The STRING database maps ComQ’s interactions with comP, spo0A, and degQ, linking it to quorum sensing (QS) and secondary metabolite production. For validation, use co-immunoprecipitation (Co-IP) or bacterial two-hybrid systems. Transcriptome profiling of comQ knockout strains reveals downstream effects on biofilm-related genes (e.g., tasA, eps) .
Q. How to design experiments analyzing ComQ’s impact on biofilm morphology?
- Strain Construction : Generate comQ knockout (ΔcomQ) and overexpression strains via fusion PCR and Spizizen transformation .
- Biofilm Assays : Use 96-well microtiter plates with crystal violet staining to quantify biofilm biomass.
- Morphological Analysis : SEM imaging reveals structural differences (e.g., ΔcomQ biofilms have shallower wrinkles vs. overexpressing strains) .
- Mechanistic Insight : Measure extracellular matrix components (e.g., polysaccharides, eDNA) via enzymatic digestion assays.
Q. How does site-directed mutagenesis clarify ComQ’s substrate specificity?
Target conserved residues like Phe63 (in FARM motif) using overlap extension PCR. In vitro assays with geranyl/farnesyl diphosphate substrates show Phe63 mutants alter prenylation activity. For example, Phe63→Ser reduces farnesylation by 70%, while Phe63→Ala enhances geranylation, linking specific residues to isoprenoid chain length determination .
Data Contradiction Analysis
Q. Why do ΔcomQ strains retain biofilm-forming ability despite ComQ’s regulatory role?
Biofilm formation in ΔcomQ strains suggests redundancy in QS systems or compensatory mechanisms (e.g., Spo0A activation). Compare transcriptomes of ΔcomQ and wild-type strains under biofilm-inducing conditions. Quantify alternative signaling molecules (e.g., surfactin) via LC-MS to identify bypass pathways .
Q. How to address phylogenetic inconsistencies in ComQ sequences across Bacillus species?
Perform CLUSTAL alignment of ComQ homologs, noting polymorphic regions (e.g., 20–50% identity in pre-ComX vs. 60–70% in ComP). Use HMMER to build Hidden Markov Models for conserved domains (e.g., PF00348.12). Phylogenetic trees (e.g., MEGA software) classify ComQ into three clades, correlating with functional divergence .
Methodological Resources
| Tool/Resource | Application | Reference |
|---|---|---|
| Phyre2 | 3D structure prediction | |
| STRING | Protein interaction networks | |
| TMHMM Server | Transmembrane helix prediction | |
| pET-22b(+) | Heterologous expression in E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
